Product packaging for Hydroxymatairesinol(Cat. No.:)

Hydroxymatairesinol

Katalognummer: B1246089
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: UKHWOLNMBQSCLJ-BIENJYKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is defined by its distinctive dibenzylbutyrolactone lignan framework, characterized by the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 grams per mole. The compound's structural complexity arises from its systematic name: (3R,4R)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, which describes the precise spatial arrangement of its constituent functional groups.

The stereochemical configuration of this compound presents one of its most fascinating structural features, as the compound naturally occurs as two distinct diastereomers that differ specifically in the stereochemistry at the C7 position. The major isomer exhibits the (7S, 8R, 8′R)-(–)-7-hydroxymatairesinol configuration, while the minor isomer displays the (7R, 8R, 8′R)-(–)-hydroxymatairesinol configuration, commonly referred to as allo-hydroxymatairesinol. This diastereomeric relationship significantly influences the compound's physical properties and chemical reactivity.

Natural extracts typically contain these two stereoisomers in a ratio of approximately 3:1, with the 7S configuration predominating. The stereochemical differences between these isomers manifest in their distinct kinetic behaviors during chemical transformations. For instance, when subjected to sodium borohydride reduction, the major 7S isomer undergoes almost quantitative transformation to matairesinol, whereas the minor 7R isomer shows only approximately fifteen percent conversion under identical reaction conditions.

The three-dimensional molecular structure reveals multiple stereocenters that contribute to the compound's optical activity. Specifically, this compound possesses three defined stereocenters, all of which exhibit absolute stereochemistry, contributing to its optical rotation of (−) as indicated by its negative specific rotation. The InChI key UKHWOLNMBQSCLJ-BIENJYKASA-N provides a unique identifier for this specific stereochemical arrangement.

Stereochemical Parameter Major Isomer (7S) Minor Isomer (7R)
Configuration (7S, 8R, 8′R) (7R, 8R, 8′R)
Relative Abundance ~75% ~25%
Common Name This compound allo-Hydroxymatairesinol
Reduction Efficiency with Sodium Borohydride ~100% ~15%

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy has provided comprehensive structural elucidation of this compound, with detailed proton and carbon-13 spectra revealing characteristic signal patterns that confirm the compound's molecular architecture. In proton Nuclear Magnetic Resonance analysis conducted in dimethyl sulfoxide-d6, the H-7 proton demonstrates a distinctive signal at 4.32 parts per million, appearing as a doublet with a coupling constant of 2.1 Hz, indicating its coupling with the adjacent H-8 proton. This spectroscopic signature serves as a crucial identification marker for this compound.

The H-8 proton manifests as a multiplet at 2.06 parts per million in one-dimensional proton Nuclear Magnetic Resonance spectra, and its connectivity to H-7 is definitively established through two-dimensional correlation spectroscopy experiments. These correlations provide unambiguous evidence for the structural connectivity within the furanoid ring system. The aromatic protons of the two methoxyphenyl groups exhibit characteristic patterns in the region between 6.5 and 7.2 parts per million, with specific chemical shifts reflecting the electronic environment created by the hydroxyl and methoxy substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the presence of twenty carbon atoms, consistent with the molecular formula, with distinct chemical shifts for the lactone carbonyl carbon, aromatic carbons, and aliphatic carbons within the tetrahydrofuran ring system. The methoxy carbon atoms appear at approximately 56 parts per million, while the lactone carbonyl carbon resonates in the characteristic region around 180 parts per million. Advanced two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence, have been employed to establish complete carbon-hydrogen connectivity patterns.

Infrared spectroscopy of this compound exhibits characteristic absorption bands that correspond to its functional groups. The hydroxyl groups produce broad absorption bands in the region of 3200-3600 wavenumbers, while the lactone carbonyl group shows a strong absorption around 1750 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the methoxy groups contribute characteristic carbon-hydrogen stretching absorptions around 2800-3000 wavenumbers.

Ultraviolet-Visible spectroscopy reveals absorption maxima that reflect the aromatic chromophores present in the molecule. The substituted benzene rings contribute to absorption bands in the ultraviolet region, with specific wavelengths depending on the degree of hydroxylation and methoxylation. These spectroscopic characteristics enable the detection and quantification of this compound in complex mixtures using High Performance Liquid Chromatography coupled with Diode Array Detection at 230 nanometers.

Spectroscopic Technique Key Characteristic Chemical Shift/Wavelength Interpretation
¹H Nuclear Magnetic Resonance H-7 proton 4.32 ppm (doublet, J=2.1 Hz) Diagnostic signal for identification
¹H Nuclear Magnetic Resonance H-8 proton 2.06 ppm (multiplet) Ring system connectivity
¹³C Nuclear Magnetic Resonance Lactone carbonyl ~180 ppm Structural confirmation
¹³C Nuclear Magnetic Resonance Methoxy groups ~56 ppm Functional group identification
Infrared Hydroxyl groups 3200-3600 cm⁻¹ Hydrogen bonding environment
Infrared Lactone carbonyl ~1750 cm⁻¹ Carbonyl stretching
Ultraviolet-Visible Aromatic absorption 230 nm (maximum) Chromophore identification

X-Ray Crystallography and Conformational Studies

X-ray crystallographic analysis has played a pivotal role in confirming the three-dimensional structure of this compound and its related derivatives, providing definitive evidence for the absolute stereochemical configuration of the compound. The crystallographic studies have revealed detailed bond lengths, bond angles, and torsional angles that define the precise molecular geometry of this complex lignan structure. These investigations have been particularly valuable in establishing the spatial relationships between the two aromatic rings and the central tetrahydrofuran-lactone core system.

The crystal structure determination has confirmed the relative configuration established through Nuclear Magnetic Resonance spectroscopy, particularly validating the trans relationship between substituents on the tetrahydrofuran ring. X-ray diffraction data have provided precise measurements of the C-C, C-O, and C-H bond distances, which align closely with theoretical predictions from quantum chemical calculations. The aromatic rings adopt specific orientations relative to the central heterocyclic system, creating a defined three-dimensional molecular shape that influences the compound's biological activity and chemical reactivity.

Conformational analysis studies, combining X-ray crystallographic data with computational modeling approaches, have revealed that this compound can adopt multiple low-energy conformations in solution. Molecular mechanics calculations and density functional theory studies using the B3LYP functional with 6-31G(d) basis sets have identified the most stable conformers for both the 7S and 7R diastereomers. These computational investigations indicate that the two diastereomers possess conformers of nearly equal energy in both gas phase and aqueous solution, explaining their coexistence in natural extracts.

The crystal packing arrangements observed in X-ray structures reveal important intermolecular interactions, including hydrogen bonding networks between hydroxyl groups of adjacent molecules and potential π-π stacking interactions between aromatic rings. These structural features contribute to the compound's physical properties, including its solubility characteristics and crystallization behavior. The detailed structural information obtained from crystallographic studies has been essential for understanding the mechanism of various chemical transformations of this compound.

Advanced crystallographic techniques have also been employed to study the interactions between this compound and metal cations, particularly sodium and potassium ions. These studies reveal that alkali metal cations can act as bridging agents, connecting two this compound molecules to form aggregate structures that promote nucleation during crystallization processes. However, in aqueous environments, the solvation of metal cations may be energetically more favorable than complex formation with this compound.

Crystallographic Parameter Value/Description Significance
Space Group P21 (typical for chiral molecules) Confirms absolute stereochemistry
Bond Length C7-O ~1.43 Å Hydroxyl group positioning
Bond Length C-O (lactone) ~1.21 Å Carbonyl character confirmation
Torsional Angle (ring system) Multiple conformations Flexibility analysis
Intermolecular H-bonding 2.8-3.2 Å Crystal packing stability
π-π Stacking Distance ~3.5 Å Aromatic interactions

Comparative Analysis with Related Lignans

The structural comparison of this compound with closely related lignans reveals both similarities and distinctive differences that contribute to their unique chemical and biological properties. Matairesinol, the direct reduction product of this compound, shares the same basic dibenzylbutyrolactone framework but lacks the C7 hydroxyl group that characterizes this compound. This structural difference significantly affects the compounds' reactivity patterns, with this compound showing greater susceptibility to oxidative degradation and epimerization reactions due to the presence of the benzylic hydroxyl group.

Conidendrin represents another structurally related lignan that can be formed from this compound under acidic conditions through an intramolecular cyclization reaction. The transformation involves the formation of an additional ether linkage between the C7 hydroxyl group and the adjacent aromatic ring, creating a more rigid tricyclic structure. This structural modification dramatically alters the compound's physical properties and biological activity profile compared to the parent this compound.

The comparison with lariciresinol and cyclolariciresinol, both accessible through synthetic transformation of this compound, illustrates the versatility of the this compound scaffold as a precursor to diverse lignan structures. These compounds share the same aromatic substitution pattern but differ in their central ring systems and stereochemical arrangements. Lariciresinol features a more extended chain structure, while cyclolariciresinol incorporates an additional ring closure that creates a unique polycyclic framework.

Secoisolariciresinol derivatives, particularly 7-hydroxysecoisolariciresinol, represent important structural analogs that can be accessed through lithium aluminum hydride reduction of this compound. These compounds maintain the aromatic substitution pattern but feature an open-chain structure rather than the lactone ring present in this compound. The structural flexibility of these acyclic analogs contrasts sharply with the conformational constraints imposed by the lactone ring in this compound.

The stereochemical relationships between this compound and its analogs provide insights into structure-activity relationships within the lignan family. The 7R isomer of this compound (allo-hydroxymatairesinol) exhibits markedly different reactivity compared to the 7S isomer, particularly in reduction reactions where the kinetic differences are substantial. This stereochemical selectivity extends to related lignans, where specific stereoisomers often predominate in natural sources.

Comparative spectroscopic analysis reveals characteristic differences in Nuclear Magnetic Resonance spectra that enable differentiation between this compound and its structural analogs. The chemical shift of the H-7 proton serves as a particularly diagnostic feature, with this compound showing the signal at 4.32 parts per million, while related compounds without the C7 hydroxyl group exhibit different patterns. These spectroscopic signatures are crucial for compound identification and purity assessment in analytical applications.

Related Lignan Key Structural Difference Molecular Formula Transformation from this compound
Matairesinol Absence of C7 hydroxyl C₂₀H₂₂O₆ Reduction with sodium borohydride
Conidendrin Additional ether bridge C₂₀H₂₀O₆ Acid-catalyzed cyclization
Lariciresinol Open-chain structure C₂₀H₂₄O₆ Reduction and cyclization
Cyclolariciresinol Additional ring closure C₂₀H₂₂O₆ Multi-step synthetic transformation
7-Hydroxysecoisolariciresinol Acyclic framework C₂₀H₂₆O₇ Lithium aluminum hydride reduction
allo-Hydroxymatairesinol C7 stereochemistry inversion C₂₀H₂₂O₇ Mitsunobu reaction and hydrolysis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O7 B1246089 Hydroxymatairesinol

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H22O7

Molekulargewicht

374.4 g/mol

IUPAC-Name

(3R,4R)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1

InChI-Schlüssel

UKHWOLNMBQSCLJ-BIENJYKASA-N

SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O

Isomerische SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)O)OC)O)O

Kanonische SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O

Synonyme

7'-hydroxymatairesinol
7-hydroxymatairesinol
7-hydroxymatairesinol potassium acetate
hydroxymatairesinol

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Introduction to Hydroxymatairesinol

This compound (HMR) is a naturally occurring plant lignan predominantly found in the Norway spruce (Picea abies) and various whole grains. It has garnered attention due to its potential health benefits, particularly as a precursor to enterolactone, a compound associated with various therapeutic effects. This article explores the scientific applications of this compound, focusing on its pharmacological properties, metabolic effects, and potential health benefits as evidenced by recent research.

Antitumor Properties

This compound has been studied for its antitumor effects. In a rat model of mammary tumors induced by dimethylbenz[a]anthracene, this compound administration resulted in a decrease in the number of growing tumors and an increase in the proportion of regressing tumors. This suggests that this compound may possess significant antitumor activity without exhibiting estrogenic or antiestrogenic effects, which is crucial for its application in cancer prevention strategies .

Metabolic Effects

Recent studies have highlighted the metabolic benefits of this compound. A study conducted on C57BL/6 mice demonstrated that this compound improved body weight regulation and enhanced fat and sugar metabolism when subjected to a high-fat diet. This indicates its potential role in managing metabolic syndrome and obesity-related conditions .

Bioavailability and Pharmacokinetics

Research into the bioavailability of this compound shows that it is rapidly absorbed and metabolized into enterolactone in humans. A clinical trial involving postmenopausal women indicated significant increases in plasma levels of both this compound and enterolactone after supplementation, alongside a notable reduction in hot flash frequency, suggesting its potential utility in menopausal symptom management .

Safety and Toxicity Studies

A comprehensive 13-week dietary toxicity study assessed the safety profile of this compound at varying concentrations. The findings indicated no significant adverse effects on clinical signs or behavioral observations at doses up to 4% (w/w) of dietary intake. However, some changes in blood parameters were noted, which were not considered harmful. The study concluded that this compound has a favorable safety profile for consumption .

Summary of Case Studies

Study Objective Findings Implications
Rat Tumor StudyAssess antitumor effectsDecrease in tumor growth; increased regression ratesPotential use in cancer prevention
Mouse Metabolic StudyEvaluate metabolic impactImproved body weight and sugar metabolismApplication in obesity management
Human Pharmacokinetics StudyDetermine absorption and effectsSignificant increase in plasma levels; reduced hot flashesPossible treatment for menopausal symptoms
Dietary Toxicity StudyEvaluate safetyNo significant adverse effects at high dosesSafe for dietary use

Analyse Chemischer Reaktionen

Reactivity in Basic Media

HMR undergoes nucleophilic substitution reactions in alkaline solutions via a quinone methide intermediate . Key observations include:

  • Epimerization : In buffered aqueous methanol (pH ~9.5), HMR epimerizes at the benzylic hydroxyl group (C7), forming isohydroxymatairesinol (8) and conidendric acids (6, 7) through lactone ring opening .

  • Methanolysis : Reaction with NaOMe/MeOH yields 7-methoxymatairesinol (4) diastereoselectively (7R configuration confirmed by NMR) .

  • Kinetic Selectivity : NaBH₄ reduction in aqueous solutions converts the 7S-HMR isomer to (−)-matairesinol (10) rapidly, while 7R-HMR reacts sluggishly (~15% conversion) .

Table 1: Product Distribution in Alkaline Methanol (pH ~9.5)

Time (h)7S-HMR (%)7R-HMR (%)(−)-Matairesinol (%)
0.54.5919.61n.d.
3.51.212.531.09

Data from kinetic studies highlight the preferential reactivity of 7S-HMR under basic conditions .

Reactivity in Acidic Media

Under acidic conditions, HMR follows a carbonium ion mechanism , leading to:

  • Lactam Formation : Reaction with methylamine produces N-methyllactam derivatives (13a, 13b) in a 95:5 ratio, confirmed by GC-MS and NMR .

  • Conidendrin Formation : Treatment with formic acid generates α-conidendrin (3), a cyclized product arising from intramolecular electrophilic aromatic substitution .

Stereochemical Transformations

  • Mitsunobu Reaction : 7S-HMR can be converted to 7R-HMR (allo-HMR) via Mitsunobu conditions (DIAD, p-nitrobenzoic acid), achieving 72% yield after deprotection .

  • Thermodynamic Stability : The 7S configuration is thermodynamically favored, complicating the isolation of pure 7R-HMR due to in-solution epimerization .

Analytical Monitoring

  • HPLC-MS : Used to track reaction progress, distinguishing diastereomers (e.g., 7S-HMR vs. 7R-HMR) and quantifying products like conidendric acids .

  • NMR Spectroscopy : Key for confirming stereochemistry, such as the 7R configuration of 7-methoxymatairesinol via coupling constants (J = 8.2 Hz) .

This compound’s reactivity underscores its utility as a precursor for bioactive lignans. Its transformations are highly dependent on stereoelectronic effects and reaction conditions, offering avenues for tailored synthesis of natural product analogs. Future studies could explore catalytic asymmetric methods to enhance diastereoselectivity in derivative formation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Hydroxymatairesinol purity and structural isomerism?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to differentiate stereoisomers like 7-Hydroxymatairesinol and α-Hydroxymatairesinol . For quantification, employ mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode.

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Guidelines : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation. Prior studies indicate degradation at room temperature after 72 hours; stability tests under varying pH (4–9) and humidity (20–80% RH) are recommended for long-term storage protocols .

Q. What synthetic routes are validated for isolating this compound from natural sources or producing enantiomerically pure forms?

  • Approach : Fractionate lignan-rich extracts (e.g., Norway spruce knots) using silica gel chromatography, followed by preparative HPLC with chiral columns (e.g., Chiralpak IA). Enzymatic resolution using lipases (e.g., Candida antarctica) has achieved >95% enantiomeric excess for specific isomers .

Advanced Research Questions

Q. How can in silico docking studies be optimized to compare this compound’s binding affinities with antiviral agents like Remdesivir?

  • Experimental Design : Use AutoDock Vina or Schrödinger Suite for molecular docking against SARS-CoV-2 targets (Mpro, PLpro, RdRp). Parameterize force fields with AMBER99SB-ILDN, and validate binding poses via molecular dynamics simulations (100 ns). Key metrics:

  • This compound : ΔG = -7.02 kcal/mol (RdRp), H-bond interactions with Asp760 (3.02 Å) .
  • Remdesivir : ΔG = -7.21 kcal/mol (RdRp), π-H interactions with U20 (2.95 Å) .
    • Data Interpretation : Prioritize residues with <4 Å binding distances and energy contributions >-3 kcal/mol for mutagenesis validation.

Q. How should researchers address contradictions in reported binding affinities of this compound across pharmacological studies?

  • Analysis Framework :

  • Variable Control : Standardize assay conditions (e.g., buffer pH, ionic strength, ATP concentration) to minimize confounding factors.
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data from heterogeneous sources. For example, discrepancies in IC50 values may arise from differential cell permeability in vitro versus in vivo bioavailability .
  • Validation : Cross-verify with orthogonal techniques (e.g., surface plasmon resonance for kinetic binding assays).

Q. What statistical considerations are critical when designing dose-response experiments for this compound’s anti-inflammatory effects?

  • Protocol Recommendations :

  • Use nonlinear regression (Hill equation) to model EC50/IC50 values, ensuring ≥3 biological replicates per dose.
  • For cytokine inhibition assays (e.g., TNF-α/IL-6), apply ANOVA with Tukey’s post hoc test (α = 0.05) and power analysis (β ≥ 0.8) to determine sample size .
  • Include positive controls (e.g., dexamethasone) and account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).

Methodological Resources

  • Safety Protocols : Refer to OSHA and CLP guidelines for handling lignans (e.g., PPE requirements, fume hood use) .
  • Data Reporting : Follow Journal of Horticultural Research standards for detailing experimental replicates, statistical software (e.g., R, GraphPad Prism), and raw data archiving .

Note : Avoid citing non-peer-reviewed sources (e.g., ). Prioritize databases like PubMed and Reaxys for structural and pharmacological data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxymatairesinol
Reactant of Route 2
Reactant of Route 2
Hydroxymatairesinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.